Bis(2-chloroethyl) chlorophosphite
Overview
Description
Bis(2-chloroethyl) chlorophosphite, also known as phosphorochloridous acid, bis(2-chloroethyl) ester, is a chemical compound with the molecular formula C4H8Cl3O2P. It is an organophosphorus compound that contains two 2-chloroethyl groups and one chlorophosphite group. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-chloroethyl) chlorophosphite can be synthesized through the reaction of phosphorus trichloride with ethylene oxide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. The general reaction is as follows:
PCl3+2C2H4O→(ClCH2CH2O)2PCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where phosphorus trichloride and ethylene oxide are reacted under optimized conditions. The process may include purification steps to remove any impurities and ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Bis(2-chloroethyl) chlorophosphite undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form phosphates or other oxidized phosphorus compounds.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.
Major Products Formed
Substitution Products: Various substituted phosphites and phosphonates.
Oxidation Products: Phosphates and other oxidized phosphorus compounds.
Hydrolysis Products: Phosphoric acid derivatives.
Scientific Research Applications
Bis(2-chloroethyl) chlorophosphite has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: Investigated for its potential use in biochemical studies and as a precursor for biologically active molecules.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of bis(2-chloroethyl) chlorophosphite involves its ability to act as a phosphorylating agent. It can transfer its chlorophosphite group to nucleophilic targets, leading to the formation of new phosphorus-containing compounds. This reactivity is due to the presence of the electrophilic phosphorus atom, which readily reacts with nucleophiles.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl) phosphate: Similar in structure but contains a phosphate group instead of a chlorophosphite group.
Bis(2-chloroethyl) ether: Contains an ether linkage instead of a phosphite group.
Bis(2-chloroethyl) sulfide: Contains a sulfur atom instead of a phosphorus atom.
Uniqueness
Bis(2-chloroethyl) chlorophosphite is unique due to its chlorophosphite group, which imparts distinct reactivity compared to other similar compounds. This makes it valuable in specific chemical reactions where the chlorophosphite functionality is required.
Properties
IUPAC Name |
chloro-bis(2-chloroethoxy)phosphane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl3O2P/c5-1-3-8-10(7)9-4-2-6/h1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOBFSGHAHQYNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OP(OCCCl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl3O2P | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20191409 | |
Record name | Bis(2-chloroethyl) chlorophosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20191409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.43 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37984-64-8 | |
Record name | Phosphorochloridous acid, bis(2-chloroethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37984-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2-chloroethyl) chlorophosphite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037984648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2-chloroethyl) chlorophosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20191409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-chloroethyl) chlorophosphite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.838 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Bis(2-chloroethyl) chlorophosphite | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z832LH3NSW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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